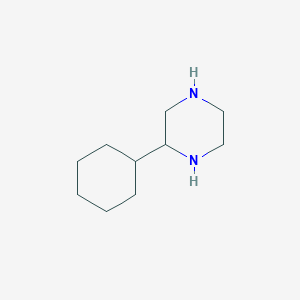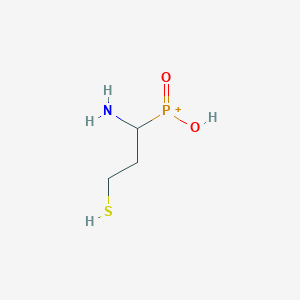
(1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium is a compound that contains a phosphorus atom bonded to an amino group, a sulfanyl group, and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium typically involves the reaction of a phosphine precursor with appropriate reagents to introduce the amino, sulfanyl, and hydroxy groups. One common method involves the use of Grignard reagents to react with halogenophosphines, resulting in the formation of the desired phosphine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
(1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other higher oxidation state compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The amino, sulfanyl, and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Mecanismo De Acción
The mechanism by which (1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphine derivatives such as:
- (1-Amino-3-sulfanylpropyl)phosphine
- (1-Hydroxy-3-sulfanylpropyl)phosphine
- (1-Amino-3-hydroxypropyl)phosphine
Uniqueness
What sets (1-Amino-3-sulfanylpropyl)(hydroxy)oxophosphanium apart is the combination of amino, sulfanyl, and hydroxy groups attached to the phosphorus atom.
Propiedades
Número CAS |
104165-04-0 |
|---|---|
Fórmula molecular |
C3H9NO2PS+ |
Peso molecular |
154.15 g/mol |
Nombre IUPAC |
(1-amino-3-sulfanylpropyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C3H8NO2PS/c4-3(1-2-8)7(5)6/h3H,1-2,4H2,(H-,5,6,8)/p+1 |
Clave InChI |
CMXYIESZHVGBED-UHFFFAOYSA-O |
SMILES canónico |
C(CS)C(N)[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


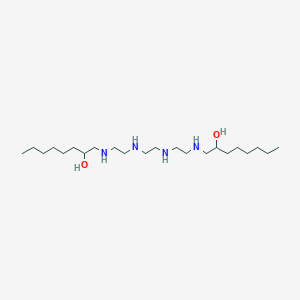
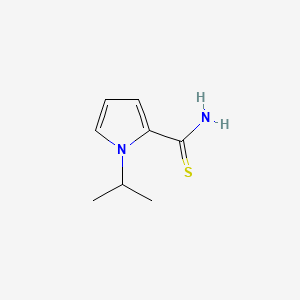
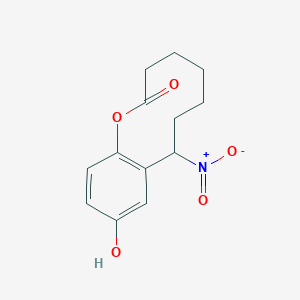
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
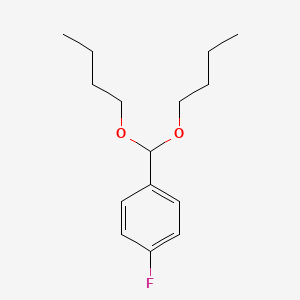
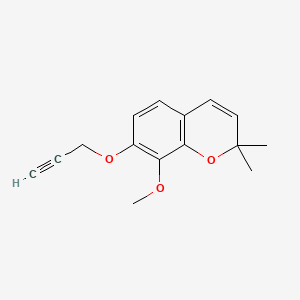
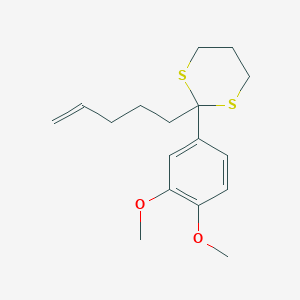
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
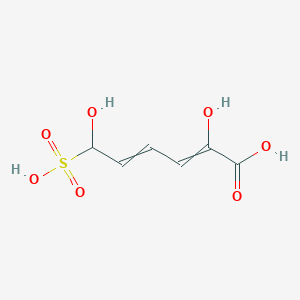

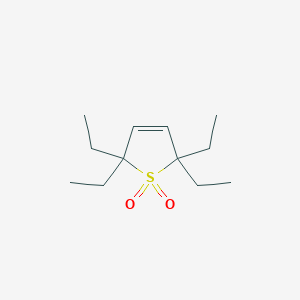
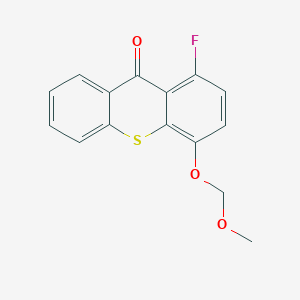
![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
